molecular formula C10H6FNO3 B1358776 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 347187-18-2

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1358776
M. Wt: 207.16 g/mol
InChI Key: COYYCXFHTJQGGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazole compounds involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which is derived from corresponding benzazoles . Similarly, the synthesis of fluorene-based oxazoles is achieved through reactions involving acetylfluorene, iodine, and oxalyl chloride, followed by cyclization with phosphorus oxychloride . These methods suggest that the synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid could also involve halogenation, carboxylation, and cyclization steps.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is often confirmed using X-ray diffraction and quantum-chemical calculations . These techniques could be applied to determine the precise structure of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, ensuring the correct placement of functional groups and the overall geometry of the molecule.

Chemical Reactions Analysis

Oxazole compounds can undergo various chemical reactions. For instance, alkylation can lead to the formation of different products depending on reactant ratios . Nitration and conversion to acid chlorides and amides are also possible . These reactions indicate that 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid could be chemically versatile, allowing for further functionalization and derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be quite diverse. For example, certain benzoxazole compounds are sensitive to pH changes and can act as fluorescent probes for metal cations due to the high acidity of the fluorophenol moiety . The fluorescence properties of oxazoles make them suitable for applications in liquid scintillation and sensing technologies . These properties suggest that 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid may also exhibit unique optical characteristics, potentially useful in analytical chemistry.

Scientific Research Applications

Chemical Synthesis and Derivatives

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and its derivatives are utilized in various chemical syntheses. For example, the synthesis of tetrahydroisoquinolines involves the closure of the isoquinoline ring and fusion of the 1,3-oxazol ring, highlighting the compound's role in producing pharmaceutical relevant structures (Christov, Kozekov, & Palamareva, 2006). Additionally, its use in the synthesis of α-trifluoromethyl α-amino acids, demonstrating its versatility in creating complex aromatic and heteroaromatic amino acids, is noted (Burger et al., 2006).

Biological Activities

The compound's derivatives have been explored for various biological activities. For instance, antimicrobial, antilipase, and antiurease activities of certain derivatives have been investigated, with some showing promising results against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Synthesis of 5-amino-1,2,3-triazole-4-carboxylic acids and their potential applications in biological research, such as sensors for monitoring and controlling pH, also demonstrates the compound's relevance in biochemistry (Safronov et al., 2020).

Photophysical Properties

Research into the photophysical properties of derivatives of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid has shown potential applications in light-emitting devices. For example, the study of fluorescent thiophenyl group-containing oxazol-5-one fluorophores highlights their utility in emitting blue and green light, which could be useful in developing new materials for optical applications (Urut et al., 2018).

properties

IUPAC Name

5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYYCXFHTJQGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627706
Record name 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

CAS RN

347187-18-2
Record name 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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